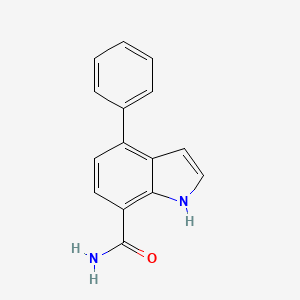
4-Phenyl-1H-indole-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Phenyl-1H-indole-7-carboxamide” is an organic compound that belongs to the class of aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . They have the general structure RNC(=O)R’, where R= benzene, and R = aryl group .
Synthesis Analysis
In the synthesis of indole derivatives, sulfonamide-based indole derivatives were synthesized using 1H-indole-2-carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .
Molecular Structure Analysis
Indole derivatives, including “4-Phenyl-1H-indole-7-carboxamide”, have a typical core structure consisting of a cyclic diterpene skeleton of geranylgeranyl diphosphate (GGPP) and an indole ring moiety derived from indole-3-glycerol phosphate (IGP) .
Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Wissenschaftliche Forschungsanwendungen
Neuroprotection in Hypoxic-Ischemic Diseases
Indole derivatives have been investigated for their potential in treating hypoxic-ischemic diseases, which are conditions where the brain is deprived of adequate oxygen supply. For instance, a study on a related compound, 5-Chloro-N-phenyl-1H-indole-2-carboxamide, showed protective effects against astrocyte hypoxia/reoxygenation injury by targeting glycogen phosphorylase (PYGB), which could be a therapeutic target for such diseases .
Anti-HIV Activity
Indolyl and oxochromenyl xanthenone derivatives have been studied for their anti-HIV properties through molecular docking studies. This suggests that 4-Phenyl-1H-indole-7-carboxamide could potentially be modified or used as a scaffold for developing anti-HIV medications .
Antiviral Properties
Indole derivatives have also been tested for antiviral activity against a range of RNA and DNA viruses. This indicates that 4-Phenyl-1H-indole-7-carboxamide may hold promise in the development of broad-spectrum antiviral drugs .
Plant Growth Regulation
Indole-3-acetic acid, an indole derivative, is known as a plant hormone that regulates growth and development. While 4-Phenyl-1H-indole-7-carboxamide is not directly linked to this application, its structural similarity suggests potential use in agricultural research related to plant growth and hormone regulation .
Synthesis of Functionalized Compounds
Indoles serve as versatile building blocks in cycloaddition reactions, leading to the synthesis of various functionalized compounds with potential pharmaceutical applications. The reactivity of 4-Phenyl-1H-indole-7-carboxamide could be explored for synthesizing novel compounds with desired biological activities .
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . Indole also has value for flavor and fragrance applications, for example, in the food industry or perfumery .
Eigenschaften
IUPAC Name |
4-phenyl-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-15(18)13-7-6-11(10-4-2-1-3-5-10)12-8-9-17-14(12)13/h1-9,17H,(H2,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJGHLHGFWFBRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CNC3=C(C=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1H-indole-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

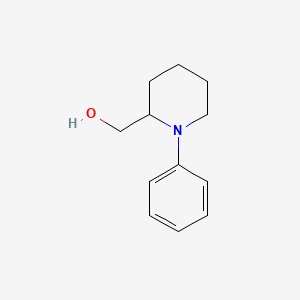

![Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B572455.png)
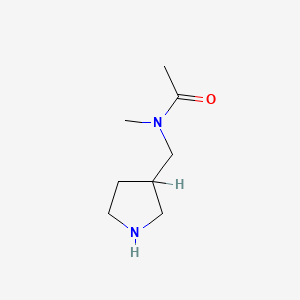
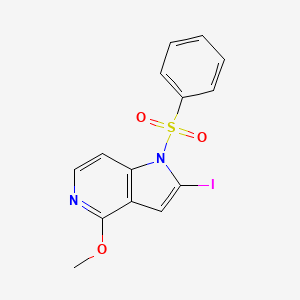
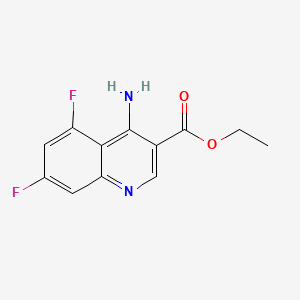

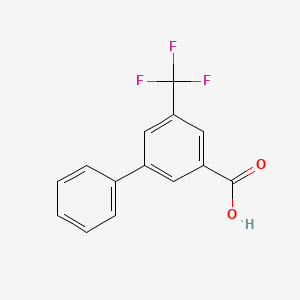
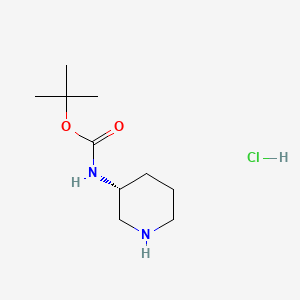
![N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide](/img/structure/B572465.png)
![7-Bromothieno[3,2-d]pyrimidin-4-amine](/img/structure/B572470.png)

